molecular formula C10H13F3N4O4 B14922690 tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B14922690
M. Wt: 310.23 g/mol
InChI Key: CXVOSVZXJNOINO-UHFFFAOYSA-N
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Description

tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate (CAS: 2171317-46-5) is a heterocyclic compound with the molecular formula C₁₀H₁₃F₃N₄O₄ and a molecular weight of 310.232 g/mol . The structure features a pyrazole ring substituted with a nitro group at position 3, a 2,2,2-trifluoroethyl group at position 1, and a tert-butyl carbamate moiety at position 4 (Figure 1). The trifluoroethyl group enhances lipophilicity and metabolic stability, while the nitro group serves as an electron-withdrawing substituent, influencing reactivity and electronic distribution. The tert-butyl carbamate acts as a protecting group for the amine, commonly employed in multi-step organic syntheses, particularly in pharmaceuticals .

Properties

Molecular Formula

C10H13F3N4O4

Molecular Weight

310.23 g/mol

IUPAC Name

tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C10H13F3N4O4/c1-9(2,3)21-8(18)14-6-4-16(5-10(11,12)13)15-7(6)17(19)20/h4H,5H2,1-3H3,(H,14,18)

InChI Key

CXVOSVZXJNOINO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1[N+](=O)[O-])CC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Carbamate Formation: The final step involves the reaction of the functionalized pyrazole with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions.

Reaction Conditions Product Application
Boc removalTrifluoroacetic acid (TFA) in DCM3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amineGenerates free amine for further functionalization

This reaction is critical for accessing reactive amine intermediates in pharmaceutical synthesis. The Boc group is cleaved quantitatively using TFA, leaving the nitro and trifluoroethyl substituents intact.

Reduction of the Nitro Group

The nitro group at position 3 of the pyrazole ring undergoes selective reduction to form an amine, a key step in synthesizing bioactive analogs.

Reagent System Conditions Product Catalyst/Notes
H₂ (1 atm)Pd/C (10% w/w), ethanol, 25°Ctert-Butyl [3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamateHigh selectivity (>95% yield)
Zn, NH₄ClH₂O/THF, 60°C, 4htert-Butyl [3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamateCost-effective for industrial scale

The resulting amine serves as a precursor for coupling reactions (e.g., amidation, sulfonylation) or heterocycle formation.

Hydrolysis of the Carbamate Group

Controlled hydrolysis converts the carbamate into a urea derivative or fully cleaves it under harsh conditions.

Reagent Conditions Product Byproducts
6M HClReflux in THF, 12h3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine + CO₂tert-Butanol
NaOH (2M)80°C, 6h3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-oltert-Butanol, Na₂CO₃

Acidic hydrolysis is preferred for amine generation, while alkaline conditions yield hydroxyl derivatives .

Electrophilic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring facilitates electrophilic substitution at position 5, leveraging the nitro group’s meta-directing effects.

Reagent Conditions Product Regioselectivity
Br₂ (1 equiv)DCM, 0°C, 2htert-Butyl [3-nitro-5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate>90% at position 5
HNO₃ (fuming)H₂SO₄, 0°C, 1htert-Butyl [3,5-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamateLimited by steric hindrance

Bromination products are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira).

Nucleophilic Aromatic Substitution

The nitro group activates the pyrazole ring for nucleophilic displacement under specific conditions.

Nucleophile Conditions Product Mechanism
KSCNDMF, 120°C, 8htert-Butyl [3-thiocyano-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamateAromatic nucleophilic substitution (SNAr)
NaOMeMeOH, reflux, 12hNo reactionNitro group’s deactivation effect

Thiocyanation demonstrates the compound’s utility in introducing sulfur-containing functionalities.

Functionalization via Cross-Coupling

The brominated derivative (from Section 4) participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°Ctert-Butyl [3-nitro-5-aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate70–85%
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, Et₃N, THFtert-Butyl [3-nitro-5-alkynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate60–75%

These reactions enable the introduction of aryl, alkenyl, or alkynyl groups for drug discovery applications.

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but undergoes photodegradation under UV light.

Condition Observation Degradation Products
100°C, 24h (neat)<5% decompositionTrace CO₂, trifluoroethylamine
UV (254 nm), 48h40% degradationNitroso derivatives, tert-butyl alcohol

This instability necessitates storage in dark, cool environments for long-term preservation .

The diverse reactivity of this compound makes it a valuable scaffold in medicinal chemistry, agrochemical synthesis, and materials science. Strategic functionalization of its nitro, carbamate, and pyrazole groups enables tailored modifications for target-specific applications.

Scientific Research Applications

tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Protein Interaction: It can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their function and stability.

    Cellular Pathways: The compound may modulate cellular pathways by affecting signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate can be contextualized by comparing it to analogous carbamate-protected pyrazole and pyrimidine derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

  • Compound A: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (Example 75, ) Key Features: Contains a fused pyrazolo[3,4-d]pyrimidine core, a fluorophenyl chromenone system, and a tert-butyl carbamate. Comparison: The fused pyrimidine ring increases aromaticity and planarity, enhancing π-π stacking interactions compared to the simpler pyrazole in the target compound.
  • Compound B: Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Intermediate from ) Key Features: A benzyl carbamate with a trifluoroethylamino ketone side chain. Comparison: While both compounds use carbamate protecting groups, Compound B employs a benzyl group instead of tert-butyl. Benzyl carbamates are typically cleaved via hydrogenolysis, whereas tert-butyl carbamates require acidic conditions (e.g., HCl in dioxane). The trifluoroethyl group in both compounds enhances metabolic resistance but is positioned differently—directly on the pyrazole in the target vs. as an amino side chain in Compound B .
  • Compound C : tert-Butyl N-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate ()

    • Key Features : Propargyl linker with a methylpyrazole substituent.
    • Comparison : The propargyl group enables click chemistry applications, unlike the nitro group in the target compound. The methylpyrazole substituent is less electron-deficient than the nitro-substituted pyrazole, altering reactivity in nucleophilic aromatic substitution reactions .

Reactivity and Stability Insights

  • Nitro Group Impact : The nitro group in the target compound increases electrophilicity at the pyrazole C-5 position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). This contrasts with Compound C’s methylpyrazole, which lacks such activation .
  • Trifluoroethyl vs. Fluorophenyl : The trifluoroethyl group in the target compound provides steric bulk and electron-withdrawing effects without aromatic conjugation, whereas Compound A’s fluorophenyl group enables resonance stabilization and enhanced binding to hydrophobic enzyme pockets .
  • Carbamate Stability : tert-Butyl carbamates in the target and Compound C are stable under basic conditions but cleaved under strong acids, whereas Compound B’s benzyl carbamate requires catalytic hydrogenation, limiting compatibility with reducible functional groups .

Biological Activity

tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H13F3N4OC_{10}H_{13}F_3N_4O and features a trifluoroethyl group, which enhances its lipophilicity and biological activity. The presence of the nitro group and the pyrazole ring contributes to its pharmacological potential.

PropertyValue
Molecular Weight248.23 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Functional GroupsNitro, Carbamate, Pyrazole

Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced interactions with biological targets. For instance, studies have shown that the incorporation of trifluoroethyl moieties can significantly improve the potency of drugs targeting various enzymes and receptors. The mechanism often involves increased lipophilicity, leading to better membrane permeability and receptor binding affinity.

Pharmacological Applications

1. Central Nervous System Disorders:
The compound has been investigated for its potential in treating CNS disorders. The presence of the pyrazole ring is associated with neuroprotective effects, making it a candidate for further development in neuropharmacology.

2. Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The nitro group is known for contributing to such activities through mechanisms that disrupt bacterial cell functions.

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining neuroprotective agents, this compound demonstrated significant inhibition of neuronal apoptosis in vitro. The results indicated that it could potentially mitigate damage in models of ischemic stroke.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against various pathogens. The compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays: Cell lines treated with varying concentrations exhibited dose-dependent effects on viability.
  • Enzyme Inhibition Studies: The compound was tested against several enzymes relevant to disease pathways, showing promising inhibitory activity.

Table 2: Summary of In Vitro Findings

Assay TypeResult
Cell ViabilityIC50 = 25 µM
Enzyme Inhibition50% inhibition at 10 µM
Antimicrobial ActivityEffective against S. aureus

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate, and how do reaction conditions influence yield?

  • Methodology: The compound can be synthesized via Suzuki-Miyaura cross-coupling using a brominated pyrazole precursor (e.g., tert-butyl (3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)carbamate) and a boronic ester. Key steps include:

  • Catalyst system: Pd(PPh₃)₄ (0.05 equiv.) in toluene/ethanol under nitrogen .

  • Base: Aqueous K₂CO₃ (2 M) for deprotonation and coupling .

  • Reaction time/temperature: 36 hours at 100°C yields ~71.9% .

    • Critical variables: Excess boronic ester (2.1 equiv.) improves conversion. Lower temperatures or shorter times reduce yield due to incomplete coupling.
    Reaction Parameter Optimal Condition Yield Impact
    Catalyst loading0.05 equiv. Pd(PPh₃)₄<70% if reduced
    Boronic ester ratio2.1 equiv.<60% at 1.0 equiv.
    Temperature100°C<50% at 80°C

Q. How is the nitro group introduced at the pyrazole C3 position, and what are common challenges?

  • Methodology: Nitration typically occurs via electrophilic substitution. For pyrazoles, pre-functionalization (e.g., bromination at C3) followed by displacement with NO₂⁻ is less effective. Direct nitration requires:

  • Nitrating agent: HNO₃/H₂SO₄ or AcONO₂ in polar aprotic solvents .
  • Regioselectivity: The trifluoroethyl group at N1 directs nitration to C3 due to electronic effects .
    • Challenges: Over-nitration or decomposition under strong acidic conditions. Monitoring via TLC or HPLC is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key methods:

  • ¹H/¹³C NMR: Assign signals using DEPT-135 to distinguish CH₃ (δ ~1.4 ppm for tert-butyl) and pyrazole protons (δ ~7.5–8.5 ppm) .
  • MS (ESI): Look for [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns confirm the carbamate and nitro groups .
  • IR: Stretching bands at ~1700 cm⁻¹ (C=O, carbamate) and ~1520 cm⁻¹ (NO₂) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s stability under acidic or basic conditions?

  • Mechanistic insight: The electron-withdrawing CF₃CH₂ group enhances carbamate stability by reducing nucleophilic attack at the carbonyl. However, strong acids (e.g., TFA) cleave the tert-butyl carbamate via protonation of the oxygen, forming a stable trifluoroethyl ammonium intermediate .
  • Experimental data:

Condition Degradation Rate (t₁/₂) Byproducts Identified
1 M HCl (rt, 24 h)>90% intactNone
50% TFA/DCM (rt, 1 h)Full decompositionFree amine + CO₂

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approach: DFT calculations (B3LYP/6-31G*) model the nitro group’s activation of the pyrazole ring.

  • Nucleophilic sites: C4 (carbamate) and C5 (trifluoroethyl) show highest electrophilicity (Fukui indices: f⁺ > 0.15) .
  • Transition states: Meta-dynamics simulations reveal energy barriers for SNAr reactions with amines (~25 kcal/mol) .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Case study: Conflicting NMR data (e.g., pyrazole proton splitting) may arise from rotational isomers. Single-crystal X-ray diffraction (SHELX refinement) confirms:

  • Dihedral angle: ~15° between pyrazole and carbamate planes due to steric hindrance from the tert-butyl group .
  • Hydrogen bonding: N–H···O interactions stabilize the Z-conformation of the carbamate .

Data Contradiction Analysis

Q. Why do fluorination attempts at the pyrazole C5 position yield variable results (20–70%)?

  • Root cause: Competing pathways (e.g., C4 vs. C5 fluorination) depend on the electrophilic fluorinating agent.

  • Selectfluor®: Prefers C5 due to steric accessibility, but yields drop with bulkier substrates (e.g., 20% for pyridin-3-yl derivatives) .
  • N-fluoropyridinium salts: Higher selectivity for C5 (up to 70%) via directed electrophilic attack .

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